The Zwitterionic Nature of Sulfanilic Acid Monohydrate: A Technical Guide
The Zwitterionic Nature of Sulfanilic Acid Monohydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the zwitterionic structure of sulfanilic acid monohydrate. Sulfanilic acid, a key intermediate in the synthesis of sulfonamides and azo dyes, exists predominantly as a zwitterion in the solid state. This structural characteristic profoundly influences its physicochemical properties, including its high melting point, solubility, and crystalline arrangement. This document details the crystallographic and spectroscopic evidence for its zwitterionic form, presents key quantitative data, and outlines relevant experimental protocols.
Physicochemical Properties of Sulfanilic Acid
The defining feature of solid sulfanilic acid is its existence as a zwitterion, with a protonated amino group (-NH3+) and a deprotonated sulfonic acid group (-SO3-). This internal salt structure is responsible for its high melting point of 288 °C.[1]
Crystallographic Data
X-ray diffraction studies have confirmed the zwitterionic structure of sulfanilic acid monohydrate and have identified at least two polymorphic forms: a monoclinic and an orthorhombic crystal system. The crystal structure is stabilized by an extensive network of hydrogen bonds involving the ammonium (B1175870) group, the sulfonate group, and the water molecule of hydration.
| Parameter | Monoclinic Polymorph | Orthorhombic Polymorph |
| Formula | C6H7NO3S·H2O | C6H7NO3S·H2O |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P21/c | P212121 |
| a (Å) | 6.473 | 6.1630 |
| b (Å) | 18.308 | 6.9607 |
| c (Å) | 6.812 | 18.3251 |
| β (º) | 93.63 | 90 |
| Volume (ų) | 805.4 | 786.12 |
| Z | 4 | 4 |
| Calculated Density (g/cm³) | 1.576 | 1.616 |
Data compiled from Rae & Maslen (1962) and Banu & Hossain (2006).
Spectroscopic Data
Spectroscopic techniques provide further evidence for the zwitterionic structure of sulfanilic acid.
Infrared (IR) Spectroscopy: The IR spectrum of sulfanilic acid shows characteristic absorption bands for the -NH3+ and -SO3- groups, and the absence of typical -NH2 and -SO3H bands.
| Wavenumber (cm⁻¹) | Assignment |
| ~3000-3200 | N-H stretching vibrations of the -NH3+ group |
| ~1570-1600 | N-H bending vibrations of the -NH3+ group |
| ~1250-1150 | Asymmetric S=O stretching of the -SO3- group |
| ~1050-1000 | Symmetric S=O stretching of the -SO3- group |
Peak ranges are approximate and can vary based on the specific sample preparation and instrument.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The 1H NMR spectrum of sulfanilic acid in a solvent like DMSO-d6 provides information about the proton environments.
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~7.5 | Doublet | Aromatic protons ortho to the -SO3- group |
| ~6.8 | Doublet | Aromatic protons ortho to the -NH3+ group |
| Broad signal | Singlet | Protons of the -NH3+ group |
Chemical shifts are approximate and depend on the solvent and instrument frequency.
Acidity (pKa)
The pKa value of sulfanilic acid reflects the acidity of the protonated amino group.
| Property | Value |
| pKa | 3.23 - 3.25 |
Data compiled from various sources.[1]
Solubility
The zwitterionic nature of sulfanilic acid influences its solubility profile. It is sparingly soluble in cold water and organic solvents but more soluble in hot water.
| Solvent | Temperature (°C) | Solubility (g/L) |
| Water | 20 | ~10-12.5 |
| Water | 30 | ~14.7 |
| Water | 40 | ~19.4 |
| Ethanol | - | Insoluble |
| Ether | - | Insoluble |
Data compiled from various sources.
Experimental Protocols
Synthesis and Crystallization of Sulfanilic Acid Monohydrate
Objective: To synthesize sulfanilic acid from aniline (B41778) and grow crystals of the monohydrate form suitable for analysis.
Materials:
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Aniline
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Concentrated sulfuric acid (98%)
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Deionized water
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Heating mantle or oil bath
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Round-bottom flask with reflux condenser
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Beakers, filter funnel, and filter paper
Procedure:
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In a round-bottom flask, cautiously add 10 mL of aniline to 20 mL of concentrated sulfuric acid while cooling in an ice bath.
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Heat the mixture at 180-190 °C for 4-5 hours using a heating mantle or oil bath under reflux.
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Allow the reaction mixture to cool to room temperature.
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Pour the cooled mixture into 100 mL of cold water to precipitate the crude sulfanilic acid.
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Collect the crude product by vacuum filtration and wash with cold water.
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To obtain the monohydrate crystals, recrystallize the crude product from hot water. Dissolve the solid in a minimum amount of boiling water, filter while hot to remove any insoluble impurities, and allow the filtrate to cool slowly to room temperature.
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Collect the resulting crystals by filtration and air dry.
Single-Crystal X-ray Diffraction Analysis
Objective: To determine the crystal structure of sulfanilic acid monohydrate.
Methodology:
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A suitable single crystal of sulfanilic acid monohydrate is selected and mounted on a goniometer head.
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The crystal is placed in a stream of cold nitrogen gas (typically around 100-150 K) to minimize thermal vibrations.
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X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).
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The diffraction pattern is recorded as a series of images as the crystal is rotated.
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The collected data are processed to determine the unit cell parameters and space group.
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The crystal structure is solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and molecular geometry.
Spectroscopic Analysis
Objective: To obtain IR and NMR spectra to confirm the zwitterionic structure.
Infrared (IR) Spectroscopy:
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A small amount of dried sulfanilic acid monohydrate is mixed with potassium bromide (KBr) and pressed into a pellet.
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Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.
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The spectrum is recorded over the range of 4000-400 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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A sample of sulfanilic acid monohydrate is dissolved in a suitable deuterated solvent (e.g., DMSO-d6).
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The 1H NMR spectrum is recorded on a high-resolution NMR spectrometer.
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The chemical shifts, multiplicities, and integration of the signals are analyzed.
Determination of pKa
Objective: To determine the acidity constant of the anilinium group.
Methodology:
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A known concentration of sulfanilic acid is dissolved in water.
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The solution is titrated with a standardized solution of a strong base (e.g., NaOH).
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The pH of the solution is monitored throughout the titration using a calibrated pH meter.
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A titration curve (pH vs. volume of base added) is plotted.
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The pKa is determined from the pH at the half-equivalence point.
Solubility Measurement
Objective: To determine the solubility of sulfanilic acid monohydrate in water at different temperatures.
Methodology:
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An excess amount of sulfanilic acid monohydrate is added to a known volume of water in a sealed container.
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The mixture is stirred or agitated at a constant temperature until equilibrium is reached.
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The saturated solution is filtered to remove the undissolved solid.
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A known aliquot of the clear supernatant is carefully removed and its concentration is determined by a suitable analytical method (e.g., UV-Vis spectroscopy or titration).
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The solubility is expressed as grams of solute per liter of solvent.
Visualizations
Caption: Zwitterionic equilibrium of sulfanilic acid in solution.
Caption: Experimental workflow for sulfanilic acid monohydrate.
Caption: Simplified hydrogen bonding in sulfanilic acid monohydrate.
